molecular formula C23H28N2O3 B4086763 5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B4086763
M. Wt: 380.5 g/mol
InChI Key: NHHIWLCZZPKCEN-UHFFFAOYSA-N
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Description

5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is characterized by the presence of a pyrrolidine ring substituted with various functional groups, making it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of 5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves several steps. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and structure-activity relationships.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-oxo-N-(2-propan-2-ylphenyl)-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-4-13-28-19-11-9-18(10-12-19)25-15-17(14-22(25)26)23(27)24-21-8-6-5-7-20(21)16(2)3/h5-12,16-17H,4,13-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHIWLCZZPKCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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